molecular formula C11H16NO5- B11507851 (4-Hydroxy-4-methyl-2-oxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetate

(4-Hydroxy-4-methyl-2-oxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetate

Cat. No.: B11507851
M. Wt: 242.25 g/mol
InChI Key: OHOWFZFUKHICCN-UHFFFAOYSA-M
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Description

2-{4-HYDROXY-4-METHYL-2-OXO-1-OXA-3-AZASPIRO[45]DECAN-3-YL}ACETATE is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{4-HYDROXY-4-METHYL-2-OXO-1-OXA-3-AZASPIRO[4.5]DECAN-3-YL}ACETATE typically involves multi-step organic reactions. One common method includes the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions to form the spirocyclic core . The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often incorporating continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions: 2-{4-HYDROXY-4-METHYL-2-OXO-1-OXA-3-AZASPIRO[4.5]DECAN-3-YL}ACETATE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetate group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions: The reactions often require specific conditions such as controlled pH, temperature, and the presence of catalysts to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions depending on the desired product .

Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-{4-HYDROXY-4-METHYL-2-OXO-1-OXA-3-AZASPIRO[4.5]DECAN-3-YL}ACETATE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-HYDROXY-4-METHYL-2-OXO-1-OXA-3-AZASPIRO[4.5]DECAN-3-YL}ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Uniqueness: 2-{4-HYDROXY-4-METHYL-2-OXO-1-OXA-3-AZASPIRO[4.5]DECAN-3-YL}ACETATE stands out due to its specific functional groups and the versatility of its applications. Its unique structure allows for a wide range of chemical modifications, making it a valuable compound in various research fields .

Properties

Molecular Formula

C11H16NO5-

Molecular Weight

242.25 g/mol

IUPAC Name

2-(4-hydroxy-4-methyl-2-oxo-1-oxa-3-azaspiro[4.5]decan-3-yl)acetate

InChI

InChI=1S/C11H17NO5/c1-10(16)11(5-3-2-4-6-11)17-9(15)12(10)7-8(13)14/h16H,2-7H2,1H3,(H,13,14)/p-1

InChI Key

OHOWFZFUKHICCN-UHFFFAOYSA-M

Canonical SMILES

CC1(C2(CCCCC2)OC(=O)N1CC(=O)[O-])O

Origin of Product

United States

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